Glycyrin

Descripción general

Descripción

Glycyrin is a naturally occurring coumarin compound isolated from licorice (Glycyrrhiza uralensis Fisch). It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Métodos De Preparación

Glycyrin can be synthesized through a series of chemical reactions starting from commercially available 2,4,6-trihydroxybenzaldehyde. The total synthesis involves 5–7 linear steps, with yields ranging from 12.3% to 21.2% . The synthetic route typically includes the formation of intermediate compounds through reactions such as hydroxylation, methylation, and cyclization under specific reaction conditions.

Análisis De Reacciones Químicas

Glycyrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Aplicaciones Científicas De Investigación

Medicinal Applications

Pharmaceutical Uses

- Antiviral Properties : Glycyrrhizin exhibits antiviral effects against various viruses, including hepatitis and HIV. It has been shown to inhibit viral replication and enhance immune response. For instance, a study indicated that Glycyrrhiza uralensis extract demonstrated anti-rotaviral efficacy in piglets, significantly reducing diarrhea symptoms and viral shedding .

- Anti-inflammatory Effects : Glycyrin is recognized for its anti-inflammatory properties, making it useful in treating conditions like arthritis and asthma. Research indicates that polysaccharides derived from Glycyrrhiza uralensis can upregulate IL-7 cytokine expression, promoting T lymphocyte proliferation and enhancing immune responses against tumors .

- Laxative Effects : When administered rectally, this compound acts as a laxative by drawing water into the intestines, providing relief from constipation .

Dermatological Applications

- Emollient and Humectant : this compound serves as a key ingredient in skin care formulations due to its ability to retain moisture and improve skin smoothness. It is commonly found in ointments, creams, and lotions .

Food Industry Applications

Sweetener and Preservative

- This compound is used as a natural sweetener in various food products due to its sweet taste and low-caloric content. It also acts as a preservative by inhibiting microbial growth .

Humectant

- In the food industry, this compound helps retain moisture in baked goods and confections, enhancing texture and shelf life. Its hygroscopic nature makes it valuable for maintaining the quality of food products .

Industrial Applications

Cosmetics

- This compound is widely used in cosmetic formulations due to its moisturizing properties. It helps maintain skin hydration and improves the texture of lotions and creams .

Agriculture

- In agriculture, this compound is utilized as a humectant to maintain moisture levels in plant materials during transport and storage. Its properties help stimulate plant growth and enhance the efficacy of pesticides .

Mecanismo De Acción

The mechanism of action of glycyrin involves the inhibition of pro-inflammatory cytokines. This compound exerts its anti-inflammatory effects by inhibiting the activation of tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta . These cytokines play a crucial role in the inflammatory response, and their inhibition helps reduce inflammation and related symptoms.

Comparación Con Compuestos Similares

Glycyrin is often compared with other naturally occurring coumarins, such as glycycoumarin and 3-O-methylglycyrol. While all three compounds exhibit anti-inflammatory properties, this compound is the most potent among them . The unique structural features of this compound, such as its specific hydroxylation pattern, contribute to its enhanced bioactivity. Similar compounds include:

Glycycoumarin: Another coumarin isolated from licorice with anti-inflammatory and antioxidant properties.

3-O-Methylglycyrol: A methylated derivative of glycyrol with similar pharmacological activities.

This compound’s distinct chemical structure and potent bioactivity make it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

Glycyrin, a bioactive compound derived from the licorice plant (Glycyrrhiza spp.), has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound, also known as glycyrol, is a coumarin compound primarily found in licorice roots. It is recognized for its various health benefits, including anti-inflammatory, antioxidant, and hepatoprotective properties. This compound's structure allows it to interact with multiple biological pathways, making it a subject of interest in pharmacological research.

Biological Activities

1. Anti-inflammatory Effects

this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have demonstrated that this compound can reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, contributing to its therapeutic potential in inflammatory diseases .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress .

3. Hepatoprotective Properties

Research highlights this compound's protective effects against liver damage induced by toxins. In animal models, this compound administration resulted in decreased serum levels of liver enzymes (ALT and AST), indicating reduced hepatocellular injury .

4. Antimicrobial Activity

this compound has shown potential antimicrobial effects against various pathogens. Studies report that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its use in developing natural preservatives or therapeutic agents against infections .

5. Antidiabetic Effects

Recent investigations have revealed that this compound acts as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose metabolism. This compound has been shown to significantly decrease blood glucose levels in diabetic animal models, indicating its potential as an adjunct therapy for diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound modulates enzymatic pathways involved in inflammation and oxidative stress.

- Gene Expression Modulation : It influences the expression of genes associated with inflammatory responses and metabolic processes.

- Interaction with Cellular Receptors : As a PPAR-γ agonist, this compound enhances insulin sensitivity and glucose uptake in adipose tissues.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human macrophages, this compound treatment led to a significant reduction in IL-6 production upon stimulation with lipopolysaccharides (LPS). This suggests its potential application in treating chronic inflammatory conditions like rheumatoid arthritis.

Case Study 2: Hepatoprotective Effects

A study conducted on rats exposed to carbon tetrachloride (CCl4) demonstrated that this compound administration significantly mitigated liver damage markers compared to control groups. Histopathological examinations revealed reduced fibrosis and inflammation in the liver tissues of treated rats.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Propiedades

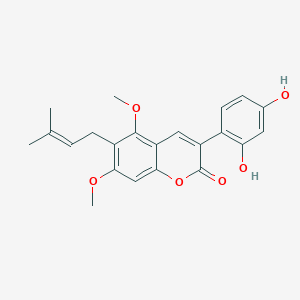

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)5-7-15-19(26-3)11-20-17(21(15)27-4)10-16(22(25)28-20)14-8-6-13(23)9-18(14)24/h5-6,8-11,23-24H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWGXZYUURXJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216255 | |

| Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66056-18-6 | |

| Record name | Glycyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994BQ9M3AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 211 °C | |

| Record name | Glycyrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.